

VNI Toxicity Profile in Murine Models: A Technical Guide

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Compound of Interest

Compound Name: VNI
CAS No.: 1246770-52-4
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Introduction

VNI, a potent inhibitor of sterol 14 α -demethylase (CYP51), has demonstrated significant therapeutic potential. Understanding its toxicity profile is paramount for further preclinical and clinical development. This technical guide provides a comprehensive overview of the currently available toxicological data for VNI in mouse models, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Acute Toxicity

Acute toxicity studies in Swiss female mice have indicated a low acute toxicity profile for VNI. Oral administration of single doses up to 400 mg/kg did not result in significant overt signs of toxicity or mortality.^[1] Notably, no acute toxicity was observed at doses up to 200 mg/kg.^[1]

Quantitative Acute Toxicity Data

Parameter	Route of Administration	Species/Strain	Dose Range	Observation	Source
Body Weight Variation	Oral (p.o.)	Swiss female mice	25 - 400 mg/kg	No significant variation observed within 48 hours post-treatment.	[1]
Organ-to-Body Weight Ratio	Oral (p.o.)	Swiss female mice	25, 200, 400 mg/kg	Minor, statistically significant decrease in heart weight at 25 and 400 mg/kg. Minor, statistically significant increase in liver weight at 200 mg/kg.	[1]
No-Observed-Adverse-Effect Level (NOAEL)	Oral (p.o.)	Swiss female mice	Up to 400 mg/kg	A NOAEL of 200 mg/kg has been suggested based on the absence of acute toxicity signs. Another source indicates a NOAEL of 400 mg/kg in the context of	[2][3]

low acute toxicity.

A precise LD50 value for VNI in mice has not been established in the reviewed literature.

LD50

Oral (p.o.)

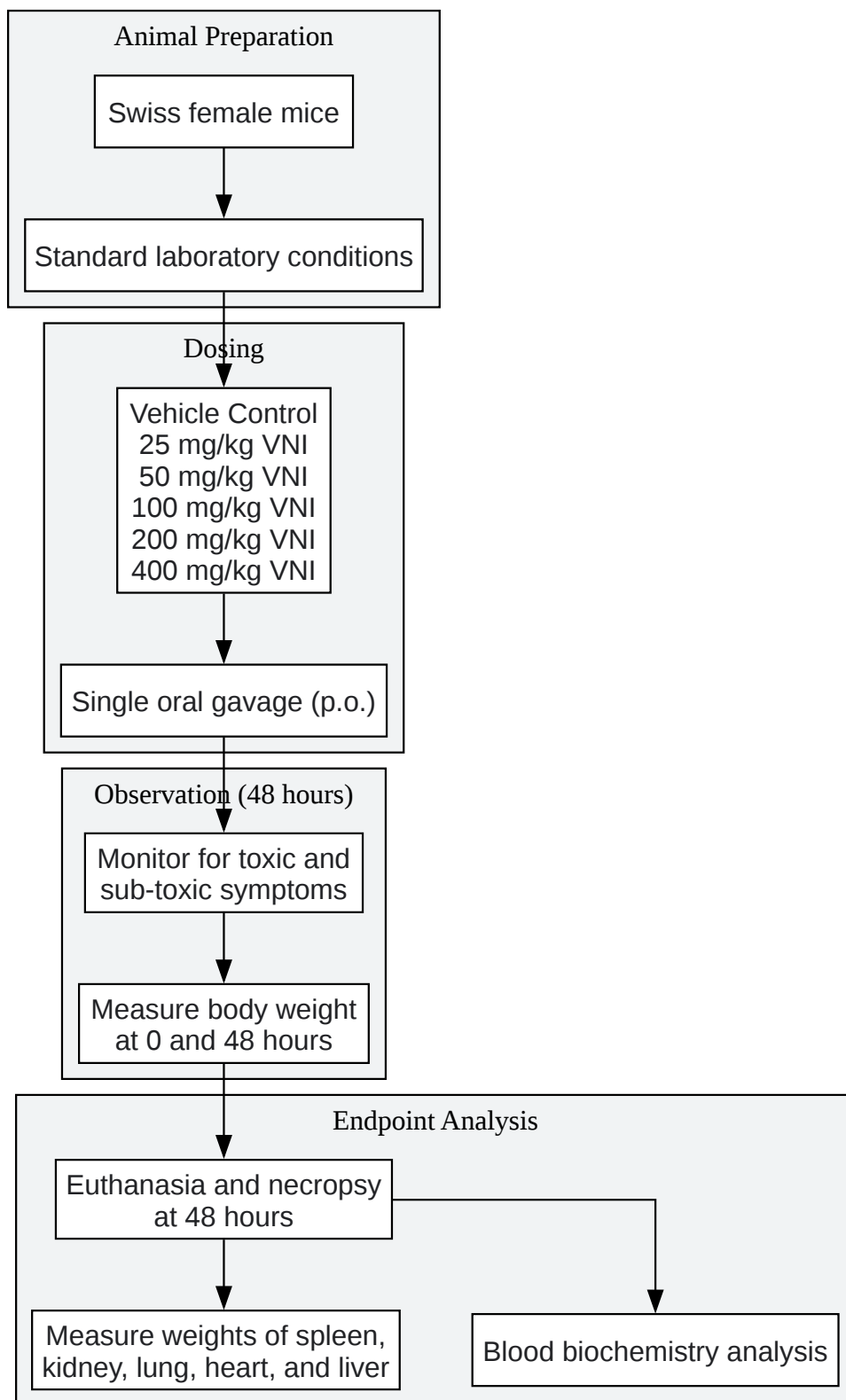
Mouse

Not Determined

Experimental Protocol: Acute Oral Toxicity

The acute oral toxicity of **VNI** was evaluated in Swiss female mice. The study design is summarized below.

Experimental Workflow for Acute Oral Toxicity Study of **VNI** in Mice



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Caption: Workflow for the acute oral toxicity assessment of **VNI** in mice.

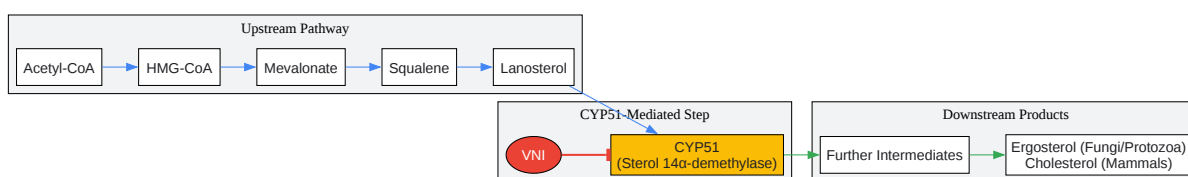
Methodology:

- **Animals:** Swiss female mice were used for the study.
- **Dosing:** Single doses of **VNI** (25, 50, 100, 200, and 400 mg/kg) were administered orally (p.o.) by gavage. A vehicle control group was also included.
- **Observations:** Mice were observed for toxic and sub-toxic symptoms for up to 48 hours post-administration. Body weight was recorded at the beginning and end of the observation period.
- **Endpoint Analysis:** After 48 hours, animals were euthanized. The weights of the spleen, kidney, lung, heart, and liver were measured to calculate organ-to-body weight ratios. Blood samples were collected for biochemical analysis.

Mechanism of Action and Signaling Pathway

VNI functions as an inhibitor of CYP51, a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway. This pathway is essential for the production of ergosterol in fungi and protozoa, and cholesterol in mammals. By inhibiting CYP51, **VNI** disrupts the synthesis of these vital sterols.

Simplified Sterol Biosynthesis Pathway and Inhibition by **VNI**



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Caption: **VNI** inhibits the CYP51 enzyme in the sterol biosynthesis pathway.

Subchronic and Chronic Toxicity

Currently, there is a lack of publicly available data on the subchronic and chronic toxicity of **VNI** in mouse models. Long-term studies are necessary to evaluate the potential for cumulative toxicity and to establish a more definitive NOAEL for repeated-dose exposure.

Genotoxicity

A reverse mutation assay (Ames test) has been conducted for **VNI**, which yielded negative results, indicating no mutagenic potential in this in vitro system.[4] However, a comprehensive in vivo assessment of genotoxicity in mice, such as a micronucleus assay, is not yet available in the reviewed literature.

Reproductive and Developmental Toxicity

There is currently no available information regarding the reproductive and developmental toxicity of **VNI** in mouse models. These studies are crucial to assess the potential effects on fertility, embryonic development, and postnatal development.

Histopathology

While acute toxicity studies reported no major histopathological findings in the analyzed organs (spleen, lung, heart, liver, and kidneys) at the tested doses, detailed histopathological reports from longer-term studies are not available.[1] Minor changes in heart and liver weight observed in the acute study warrant further histopathological investigation in subchronic and chronic studies to understand their toxicological significance.

Conclusion

The available data from acute toxicity studies in mice suggest that **VNI** has a low acute toxicity profile when administered orally. The mechanism of action is well-defined as the inhibition of CYP51. However, a comprehensive toxicological assessment is currently limited by the lack of data on subchronic and chronic toxicity, genotoxicity in vivo, reproductive and developmental toxicity, and detailed histopathology from long-term studies. Further investigation into these

areas is essential to fully characterize the safety profile of **VNI** and to support its continued development as a therapeutic agent.

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